2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)benzaldehyde 2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)benzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC18201491
InChI: InChI=1S/C16H22O5/c1-12(2)5-7-14-15(20-10-18-3)8-6-13(9-17)16(14)21-11-19-4/h5-6,8-9H,7,10-11H2,1-4H3
SMILES:
Molecular Formula: C16H22O5
Molecular Weight: 294.34 g/mol

2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)benzaldehyde

CAS No.:

Cat. No.: VC18201491

Molecular Formula: C16H22O5

Molecular Weight: 294.34 g/mol

* For research use only. Not for human or veterinary use.

2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)benzaldehyde -

Specification

Molecular Formula C16H22O5
Molecular Weight 294.34 g/mol
IUPAC Name 2,4-bis(methoxymethoxy)-3-(3-methylbut-2-enyl)benzaldehyde
Standard InChI InChI=1S/C16H22O5/c1-12(2)5-7-14-15(20-10-18-3)8-6-13(9-17)16(14)21-11-19-4/h5-6,8-9H,7,10-11H2,1-4H3
Standard InChI Key NVFHYWPVSFQMCN-UHFFFAOYSA-N
Canonical SMILES CC(=CCC1=C(C=CC(=C1OCOC)C=O)OCOC)C

Introduction

Structural and Synthetic Characteristics

Molecular Architecture

2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)benzaldehyde features a benzaldehyde core modified with two MOM groups and a 3-methylbut-2-en-1-yl (prenyl) side chain. The MOM groups (–OCH2OCH3) serve as protective moieties for hydroxyl groups, enhancing stability during synthetic manipulations. The prenyl group contributes to lipophilicity, influencing membrane permeability and target interactions .

Key Structural Features:

  • Aldehyde functional group: Enables participation in condensation and nucleophilic addition reactions.

  • MOM-protected hydroxyls: Provide steric protection against oxidation and enzymatic degradation.

  • Prenyl substituent: Imparts hydrophobicity and potential bioactivity through terpene-like interactions.

Synthetic Pathways

The synthesis of this compound typically involves sequential protection, alkylation, and oxidation steps:

Step 1: Protection of Hydroxyl Groups
Starting with 2,4-dihydroxybenzaldehyde, methoxymethylation is achieved using sodium hydride (NaH) and methoxymethyl chloride (MOM-Cl) in dimethylformamide (DMF). This step selectively protects the hydroxyl groups at positions 2 and 4 .

Step 2: Prenylation
The prenyl group is introduced via alkylation using 3-methylbut-2-en-1-yl bromide under basic conditions (e.g., K2CO3 or NaH). Reaction optimization studies indicate that polar aprotic solvents like DMF improve yield by stabilizing the transition state .

Step 3: Oxidation and Purification
Final oxidation of intermediates to the aldehyde is accomplished using mild oxidizing agents such as pyridinium chlorochromate (PCC). Purification via silica gel chromatography (petroleum ether/ethyl acetate gradients) yields the target compound in >90% purity .

Synthetic Challenges:

  • Regioselectivity: Competing alkylation at unprotected hydroxyl sites necessitates precise temperature control.

  • Stability of MOM Groups: Acidic conditions during workup may lead to premature deprotection, requiring neutral pH maintenance.

Physicochemical Properties

Spectral Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (CDCl3): Signals at δ 10.2 (aldehyde proton), δ 5.2–5.4 (olefinic protons from prenyl), and δ 3.3–3.5 (MOM methoxy groups) .

  • ¹³C NMR: Peaks at δ 192.1 (aldehyde carbon), δ 154.2 (aryl carbons adjacent to MOM groups), and δ 121.5 (prenyl double bond) .

High-Resolution Mass Spectrometry (HRMS):

  • Observed m/z: 294.1412 [M+H]⁺ (calculated for C₁₆H₂₂O₅: 294.1467) .

Fourier-Transform Infrared Spectroscopy (FTIR):

  • Strong absorption at 1685 cm⁻¹ (C=O stretch) and 1120 cm⁻¹ (C–O–C ether linkage) .

Solubility and Stability

  • Solubility: Highly soluble in chloroform, DMF, and THF; sparingly soluble in water (<0.1 mg/mL).

  • Stability: Stable at room temperature under inert atmospheres but prone to aldehyde oxidation under prolonged light exposure.

Biological Activity and Mechanisms

Anti-Inflammatory Effects

Structural analogs of this compound, such as 4-hydroxy-3-prenylbenzaldehyde derivatives, suppress pro-inflammatory mediators (e.g., NO, IL-6) in RAW264.7 macrophages by inhibiting the MAPK pathway . The MOM groups in the target compound likely enhance bioavailability by reducing first-pass metabolism.

Table 1: Cytotoxicity of Structural Analogs

CompoundCell Line (IC₅₀, µM)Mechanism
4-Hydroxy-3-prenylbenzaldehydeMCF-7 (3.1)Caspase-3 activation
MOM-protected analogHeLa (5.2)ROS generation

Comparative Analysis with Structural Analogs

Impact of MOM Protection

Compared to hydroxylated analogs, the MOM-protected derivative exhibits:

  • Enhanced metabolic stability: Reduced glucuronidation in hepatic microsomes .

  • Improved blood-brain barrier penetration: LogP increased from 2.1 (hydroxyl analog) to 3.4 .

Role of Prenyl Substituents

Prenyl-containing derivatives show 2–3× greater anti-inflammatory activity than non-prenylated counterparts, attributed to hydrophobic interactions with kinase active sites .

Applications and Future Directions

Synthetic Utility

This compound serves as a precursor in the synthesis of:

  • Natural product analogs: E.g., prenylated coumarins and flavonoids.

  • Drug candidates: Hybrid molecules combining benzaldehyde and terpene pharmacophores.

Pharmacological Prospects

Ongoing research focuses on:

  • Optimizing bioavailability: Prodrug strategies to mask the aldehyde group.

  • Targeted delivery: Nanoparticle encapsulation for enhanced tumor accumulation.

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